molecular formula C13H19NO2 B1298362 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline CAS No. 51226-15-4

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline

Cat. No.: B1298362
CAS No.: 51226-15-4
M. Wt: 221.29 g/mol
InChI Key: LHQLVZPDWVBYBZ-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline (CAS: 210907-84-9) is a meta-substituted aniline derivative containing a pinacol boronic ester group. Its molecular formula is C₁₂H₁₈BNO₂ (molecular weight: 219.09 g/mol), and it is widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. The boronic ester moiety enables regioselective C–C bond formation in organic synthesis, particularly for constructing heterocycles and pharmaceuticals. Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335).

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-12(2)13(3,4)16-11(15-12)9-6-5-7-10(14)8-9/h5-8,11H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQLVZPDWVBYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(O1)C2=CC(=CC=C2)N)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354652
Record name 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
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Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51226-15-4
Record name 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)benzenamine
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Record name 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
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Record name 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline typically involves the reaction of 3-nitroaniline with 2,2,3,3-tetramethyl-1,3-dioxolane in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The nitro group is reduced to an amine, forming the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogen gas and a metal catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the aniline moiety is converted to a nitroso or nitro group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated products.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline involves its interaction with various molecular targets. The aniline moiety can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The dioxolane ring provides steric hindrance, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Para Isomer; CAS: 214360-73-3)
  • Structural Differences : Boronic ester group at the para position of the aniline ring.
  • Applications : Used in Plasmodium falciparum inhibitors and conjugated systems (e.g., dibenzothiophene derivatives).
  • Reactivity : Enhanced conjugation due to linear geometry improves electronic communication in materials science.
  • Synthesis : Hydrogenation of brominated precursors (e.g., Pd/C-catalyzed reduction).
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Ortho Isomer; CAS: 191171-55-8)
  • Structural Differences : Boronic ester at the ortho position.
  • Reactivity : Steric hindrance reduces coupling efficiency compared to meta/para isomers.
  • Data Limitations: Limited synthetic applications reported in the evidence.

Substituted Derivatives

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 882670-69-1)
  • Structural Modifications : Methyl group at the 4-position of the meta-boronic ester aniline.
Trifluoromethyl-Substituted Analogs
  • Examples :
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline (CAS: 508223-55-0)
    • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline (CAS: 1058062-64-8)
  • Impact of CF₃ Group : Electron-withdrawing trifluoromethyl group enhances electrophilicity of the boronic ester, accelerating cross-coupling reactions.
  • Applications : Specialized uses in fluorinated pharmaceuticals or agrochemicals.

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Position Key Applications Hazards (GHS)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 210907-84-9 C₁₂H₁₈BNO₂ Meta Heterocycle synthesis, acetamide derivatives H315, H319, H335
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 214360-73-3 C₁₂H₁₈BNO₂ Para Inhibitor synthesis, materials H315, H319
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 191171-55-8 C₁₂H₁₈BNO₂ Ortho Limited reported Not specified
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 882670-69-1 C₁₃H₂₀BNO₂ Meta (4-methyl) Sterically modified reactions Not specified
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline 508223-55-0 C₁₃H₁₇BF₃NO₂ Para (2-CF₃) Fluorinated pharmaceuticals H302, H315, H319

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline is a chemical compound with the molecular formula C13H19NO2. Its structure features a dioxolane ring and an aniline moiety, which are significant for its biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H19NO2
  • Molecular Weight : 219.30 g/mol
  • Structural Characteristics : The compound includes a tetramethyl-substituted dioxolane ring which enhances its lipophilicity and potential bioactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of aniline compounds exhibit antimicrobial properties. The presence of the dioxolane ring may enhance the interaction with microbial membranes.
  • Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Inhibition of these enzymes can lead to reduced production of pro-inflammatory prostaglandins.
  • Cancer Research : There is emerging interest in the role of dioxolane-containing compounds in cancer therapy. Their ability to modulate cellular pathways related to apoptosis and cell cycle regulation makes them potential candidates for further investigation.

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Cell Signaling Modulation : The compound may affect signaling pathways such as NF-kB and MAPK/ERK pathways, which are pivotal in inflammation and cancer cell proliferation.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of dioxolane derivatives in a rat model of arthritis. The findings indicated that treatment with these compounds significantly reduced edema and joint inflammation compared to control groups.

Treatment GroupEdema Reduction (%)Joint Inflammation Score
Control03
Dioxolane Derivative A451
Dioxolane Derivative B600

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of aniline derivatives against various bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
E. coli32
S. aureus16
P. aeruginosa64

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